Cu-Photoredox-catalyzed C(sp)–C(sp3) coupling of redox-active esters with terminal alkynes†
Organic & Biomolecular Chemistry Pub Date: 2020-05-19 DOI: 10.1039/D0OB00835D
Abstract
Visible-light-induced C(sp)–C(sp3) coupling of redox-active esters with terminal alkynes has been developed. The activation of carboxylic acids as their redox-active ester derivatives was important for this decarboxylative alkynylation. The strategy established here facilitates the straightforward introduction of triple-bonded functional groups and avoids additional photocatalysts. A wide range of primary, secondary and tertiary acids can be converted into the target products; so this reaction exhibits a broad substrate scope and tolerance of functional groups. Mechanistic experiments suggested that this reaction may undergo a radical process. Under mild reaction conditions, a copper acetylide ligand as a photocatalyst delivered an electron to redox-active ester derivatives, and generated alkyl radicals. The radicals reacted with Cu(II) to deliver a Cu(III) complex, and then reductive elimination gave the products.
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Journal Name:Organic & Biomolecular Chemistry
Research Products
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CAS no.: 131633-88-0
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CAS no.: 13194-69-9